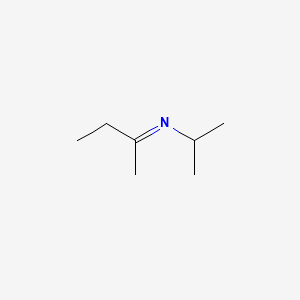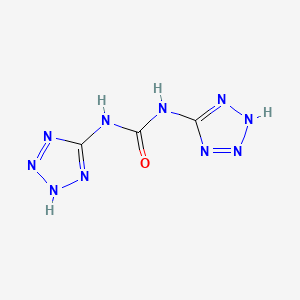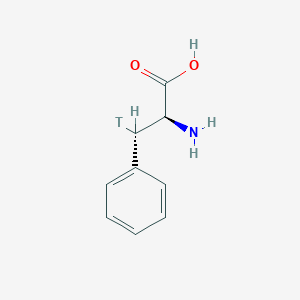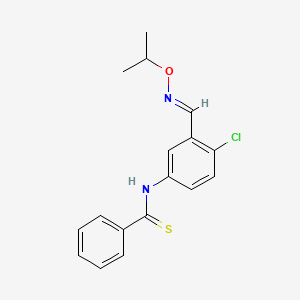
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenecarbothioamide core, substituted with a 4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with isopropylamine to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with thiophosgene to yield the desired benzenecarbothioamide derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or imino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or base conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Chlorantraniliprole: Another compound with a similar structure, known for its insecticidal properties.
Benzenesulfonamide derivatives: Compounds with similar core structures but different substituents, used in various pharmaceutical applications.
Uniqueness
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
178870-37-6 |
|---|---|
Fórmula molecular |
C17H17ClN2OS |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
N-[4-chloro-3-[(E)-propan-2-yloxyiminomethyl]phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C17H17ClN2OS/c1-12(2)21-19-11-14-10-15(8-9-16(14)18)20-17(22)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,22)/b19-11+ |
Clave InChI |
IODWBGZDSUEGJP-YBFXNURJSA-N |
SMILES isomérico |
CC(C)O/N=C/C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
SMILES canónico |
CC(C)ON=CC1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




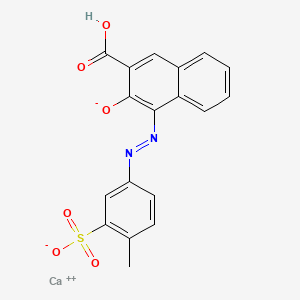
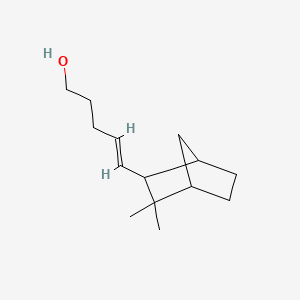
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

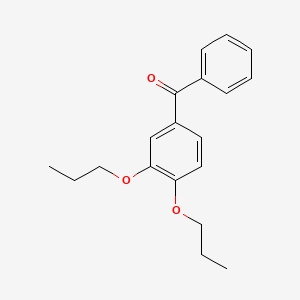
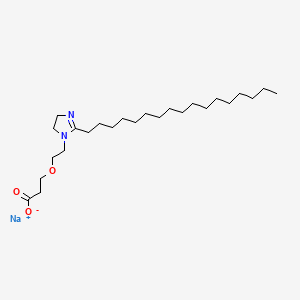
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

